L-Alanine, 2-chloroethyl ester
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Overview
Description
Alanine, 2-chloroethyl ester (9CI) is a chemical compound with the molecular formula C5H10ClNO2 It is an ester derivative of alanine, where the carboxyl group of alanine is esterified with 2-chloroethanol
Preparation Methods
The synthesis of Alanine, 2-chloroethyl ester (9CI) typically involves the esterification of alanine with 2-chloroethanol. This reaction can be catalyzed by acidic conditions, such as the presence of concentrated sulfuric acid. The general reaction scheme is as follows:
Alanine+2-chloroethanolH2SO4Alanine, 2-chloroethyl ester+H2O
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Alanine, 2-chloroethyl ester (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alanine and ethylene glycol.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield alanine and 2-chloroethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alanine, 2-chloroethyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a prodrug, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, 2-chloroethyl ester (9CI) involves its interaction with biological molecules and enzymes. The ester bond can be hydrolyzed by esterases, releasing alanine and 2-chloroethanol. Alanine can then participate in various metabolic pathways, while 2-chloroethanol may undergo further metabolic transformations.
Comparison with Similar Compounds
Alanine, 2-chloroethyl ester (9CI) can be compared with other ester derivatives of alanine, such as:
Alanine, methyl ester: Similar esterification but with methanol instead of 2-chloroethanol.
Alanine, ethyl ester: Similar esterification but with ethanol instead of 2-chloroethanol.
Alanine, propyl ester: Similar esterification but with propanol instead of 2-chloroethanol.
Properties
Molecular Formula |
C5H10ClNO2 |
---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloroethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-4(7)5(8)9-3-2-6/h4H,2-3,7H2,1H3/t4-/m0/s1 |
InChI Key |
JVBYOKWZWMIKQZ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCCl)N |
Canonical SMILES |
CC(C(=O)OCCCl)N |
Origin of Product |
United States |
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